molecular formula C15H17NO4 B1141886 cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid CAS No. 124753-65-7

cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid

Cat. No. B1141886
CAS RN: 124753-65-7
M. Wt: 275.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of related cyclohexene carboxylic acid derivatives often involves strategies that incorporate functional groups to create complex molecules. For instance, cis-2-Aminocyclohex-4-enecarboxylic acid, a conformationally constrained β-amino acid, demonstrates the use of cyclohexene as a core structure for developing helical foldamers, highlighting the potential for synthesizing similar compounds like "cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid" (Sunmi Kwon et al., 2015).

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives plays a crucial role in determining their chemical behavior and applications. For example, studies on benzyl functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane showcase how the structural configuration, including cis-trans isomerism, impacts the chemical properties and potential applications of these compounds (T. Bykova et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of cyclohexene carboxylic acid derivatives, including "cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid," can be influenced by their functional groups. For example, the AlCl3 catalyzed addition of benzene to cis-2-benzoylcyclohex-4-enecarboxylic acid demonstrates the reactivity of similar structures in chemical transformations (K. Klika et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of cyclohexene derivatives are significantly affected by their molecular structure. The synthesis and characterization of cis, cis-(3,5-dihydroxycyclohexyl)-3,4,5-tris(decyloxy)benzoate, a related compound, provide insights into the impact of structural elements on physical properties (G. Lattermann & G. Staufer, 1989).

Scientific Research Applications

Helical Foldamers

cis-2-Aminocyclohex-4-enecarboxylic acid (a related compound) is used as a conformationally constrained β-amino acid to construct helical foldamers. These α/β-peptides, consisting of cis-ACHE and L-alanine, adopt 11/9-helical conformations in solution and crystal states (Kwon et al., 2015).

Structural and Conformational Analysis

The AlCl3 catalyzed addition of benzene to cis-2-benzoylcyclohex-4-enecarboxylic acid (a related compound) aids in understanding the correct structures and conformational assignment of various compounds using NMR spectroscopy (Klika et al., 2000).

Preparative HPLC Resolution

The analytical resolution of derivatives of cis c(6)Phe (cyclohexane analogs of phenylalanine) was tested by HPLC using amylose bonded on allylsilica gel as the chiral stationary phase. This process is relevant for isolating optically pure enantiomers and transforming them into N-benzyloxycarbonyl amino acids, demonstrating potential applications in stereochemical studies (Alías et al., 2001).

Asymmetric Synthesis

Optically active cis-4-phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one and its N-alkylated derivatives are synthesized asymmetrically, based on an organocatalytic enantioselective alcoholysis of cyclic dicarboxylic anhydride. This synthesis process, using cis-6-benzoylcyclohex-3-enecarboxylic acid, has implications for creating inhibitors and other heterocyclic compounds (Sano et al., 2016).

Biotransformation Studies

Biotransformation of substituted benzoates to the corresponding cis-diols by engineered strains of Pseudomonas oleovorans and Escherichia coli carrying specific genes demonstrates the potential of these organisms in environmental applications and synthetic biology (Wubbolts & Timmis, 1990).

properties

IUPAC Name

(1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAAZWPFGHTXNZ-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid

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